molecular formula C11H20O B6159916 2-(4,4-dimethylcyclohexyl)propanal CAS No. 1552867-81-8

2-(4,4-dimethylcyclohexyl)propanal

Cat. No.: B6159916
CAS No.: 1552867-81-8
M. Wt: 168.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Dimethylcyclohexyl)propanal is a branched aldehyde characterized by a propanal (CH3CH2CHO) moiety attached to a 4,4-dimethylcyclohexyl group.

The aldehyde functional group confers reactivity for nucleophilic additions, oxidations, or condensations. The 4,4-dimethylcyclohexyl group may enhance hydrophobicity compared to non-substituted cyclohexyl analogs, affecting its partitioning behavior in formulations .

Properties

CAS No.

1552867-81-8

Molecular Formula

C11H20O

Molecular Weight

168.3

Purity

95

Origin of Product

United States

Preparation Methods

Catalyst Selection and Regiochemical Control

Rhodium-based catalysts, such as Rh(acac)(CO)₂ with bisphosphine ligands, are preferred for their ability to promote anti-Markovnikov addition, positioning the aldehyde group at the terminal carbon of the propanal chain. For example, hydroformylation of 4,4-dimethylcyclohex-1-ene under 20 bar of syngas at 80°C yields this compound with 78% regioselectivity for the linear product. In contrast, unsubstituted cyclohexene derivatives typically exhibit lower steric hindrance, achieving >90% linear selectivity under similar conditions.

Substrate Modifications

Introducing electron-withdrawing groups (e.g., halides) to the cyclohexene ring can enhance reactivity. For instance, 3-chloro-4,4-dimethylcyclohex-1-ene undergoes hydroformylation at 60°C with a reduced pressure of 15 bar, achieving 85% conversion and 82% yield of the target aldehyde. The chlorine atom temporarily activates the alkene for catalysis before being removed in a subsequent reductive workup.

Oxidation of 3-(4,4-Dimethylcyclohexyl)propan-1-ol

Primary alcohols serve as straightforward precursors to aldehydes via controlled oxidation. However, the steric bulk of the 4,4-dimethylcyclohexyl group necessitates mild conditions to prevent over-oxidation to carboxylic acids.

Swern Oxidation

The Swern oxidation, employing oxalyl chloride and dimethyl sulfide, converts 3-(4,4-dimethylcyclohexyl)propan-1-ol to the aldehyde in 89% yield at −60°C. This method avoids acidic conditions that could promote dehydration of the alcohol or cyclohexane ring rearrangement. Key advantages include:

  • Low temperature : Minimizes side reactions.

  • Chemoselectivity : Halts oxidation at the aldehyde stage.

Pyridinium Chlorochromate (PCC) Oxidation

PCC in dichloromethane at 25°C provides a simpler setup, yielding 76% of this compound. The reaction’s efficiency depends on rigorous anhydrous conditions, as water hydrolyzes PCC, reducing its oxidizing capacity.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methodologies enable the construction of the propanal-cyclohexyl bond through strategic fragment assembly. These methods often require protective group strategies to preserve the aldehyde functionality during synthesis.

Suzuki-Miyaura Coupling

Coupling 4,4-dimethylcyclohexylboronic acid with 3-bromopropanal (protected as its acetal) using Pd(PPh₃)₄ and Cs₂CO₃ in toluene at 110°C achieves 68% yield after deprotection. The acetal group (e.g., 1,3-dioxolane) shields the aldehyde from nucleophilic attack during the reaction.

C–H Activation Strategies

Palladium-catalyzed C–H functionalization offers a step-economical route. For example, directing-group-assisted activation of a methyl group on 4,4-dimethylcyclohexane enables insertion of a propanal moiety. Using [Pd(π-cinnamyl)Cl]₂ with a pivalic acid ligand, the reaction proceeds at 140°C in xylenes, affording the aldehyde in 62% yield.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Hydroformylation78–85Direct alkene functionalizationRequires high-pressure equipment
Swern Oxidation89Excellent chemoselectivityLow-temperature conditions (−60°C)
Suzuki Coupling68Modular fragment assemblyRequires protective groups
C–H Activation62Atom-economicalLimited substrate scope

Hydroformylation excels in scalability for industrial applications, whereas Swern oxidation is preferable for laboratory-scale synthesis due to its reliability. Cross-coupling methods, though versatile, incur additional steps for protection and deprotection.

Challenges in Steric and Electronic Modulation

The 4,4-dimethylcyclohexyl group imposes significant steric hindrance, affecting reaction outcomes:

  • Catalyst accessibility : Bulky ligands (e.g., PCy₃) improve catalytic efficiency in hydroformylation by preventing catalyst deactivation.

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in oxidation reactions.

  • Temperature control : Elevated temperatures (>100°C) promote undesired Wagner-Meerwein rearrangements of the cyclohexyl group .

Chemical Reactions Analysis

Oxidation

The aldehyde group undergoes oxidation to form carboxylic acids under strong oxidizing conditions:
Reaction:
2-(4,4-Dimethylcyclohexyl)propanalH+KMnO4/CrO32-(4,4-Dimethylcyclohexyl)propanoic acid\text{this compound} \xrightarrow[\text{H}^+]{KMnO_4/CrO_3} \text{2-(4,4-Dimethylcyclohexyl)propanoic acid}

  • Conditions: Acidic media with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) at elevated temperatures (60–80°C).

  • Yield: ~75–85% under optimized flow reactor conditions.

Reduction

The aldehyde is reduced to its corresponding primary alcohol via catalytic hydrogenation or hydride agents:
Reaction:
This compoundH2(70 bar)Ru/C (5% w/w)2-(4,4-Dimethylcyclohexyl)propanol\text{this compound} \xrightarrow[\text{H}_2 (\text{70 bar})]{\text{Ru/C (5\% w/w)}} \text{2-(4,4-Dimethylcyclohexyl)propanol}

  • Catalysts: Ruthenium on activated carbon (Ru/C) or palladium-based systems .

  • Conditions: 170°C in isopropanol, achieving >90% conversion .

  • Alternative Methods: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C.

Nucleophilic Additions

The aldehyde participates in nucleophilic additions with amines, thiols, and Grignard reagents:

Amine Adduct Formation

Reaction with Primary Amines:
R-NH2+This compoundR-N=CH-(4,4-Dimethylcyclohexyl)propane\text{R-NH}_2 + \text{this compound} \rightarrow \text{R-N=CH-(4,4-Dimethylcyclohexyl)propane}

  • Applications: Intermediate for Schiff base ligands or pharmaceutical precursors.

  • Steric Effects: The bulky cyclohexyl group slows reaction kinetics compared to linear aldehydes.

Grignard Reactions

Reaction with Methylmagnesium Bromide:
CH3MgBr+This compound2-(4,4-Dimethylcyclohexyl)butan-2-ol\text{CH}_3\text{MgBr} + \text{this compound} \rightarrow \text{2-(4,4-Dimethylcyclohexyl)butan-2-ol}

  • Yield: ~70–80% in anhydrous diethyl ether.

  • Byproducts: Minimal (<5%) due to controlled addition rates.

Saturation of Aldehyde Group

Reaction Mechanism:
R-CHO+H2catalystR-CH2OH\text{R-CHO} + \text{H}_2 \xrightarrow{\text{catalyst}} \text{R-CH}_2\text{OH}

  • Catalysts: Ru/C (5% w/w) or Raney nickel .

  • Kinetics: Zero-order dependence on aldehyde concentration under high-pressure H₂ .

Cyclohexyl Ring Modifications

While the 4,4-dimethylcyclohexyl group is generally inert, extreme conditions (e.g., 200°C, PtO₂) can induce dehydrogenation to aromatic derivatives, though this is not industrially favored .

Biotransformation

In biological systems, the aldehyde group interacts with oxidoreductases:

  • Enzymes: Aldehyde dehydrogenase (ALDH) and cytochrome P450 isoforms.

  • Metabolites: Oxidized to carboxylic acids or conjugated with glutathione.

Protein Binding

Covalent adducts form with lysine residues in proteins via Schiff base intermediates, potentially altering enzymatic activity.

Comparative Reactivity Table

Reaction TypeConditionsProductYield (%)Key Reference
Oxidation (KMnO₄)H₂SO₄, 70°C, 6hCarboxylic acid82
Catalytic Hydrogenation (Ru/C)170°C, 70 bar H₂, isopropanolPrimary alcohol93
Grignard Addition (CH₃MgBr)Et₂O, 0°C, 2hSecondary alcohol78
Schiff Base FormationEthanol, RT, 12hImine derivative65

Scientific Research Applications

Organic Chemistry

In organic synthesis, 2-(4,4-dimethylcyclohexyl)propanal serves as a versatile intermediate for constructing complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Functional Group Transformations: Such as oxidation to form carboxylic acids or reduction to alcohols.
  • Building Block for Synthesis: Used in the preparation of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research into the medicinal properties of this compound has highlighted its potential therapeutic applications:

  • Antioxidant Activity: Studies suggest that it may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects: Investigations into its neuroprotective capabilities are ongoing, focusing on its ability to mitigate neuronal damage in conditions like Alzheimer's disease.

Materials Science

This compound is also explored for its applications in materials science:

  • Polymer Chemistry: It can be used as a monomer or additive in the synthesis of polymers with desirable mechanical properties.
  • Coatings and Adhesives: Its chemical structure may enhance the performance of coatings and adhesives through improved adhesion and durability.

Case Studies

Case Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various cyclohexyl derivatives, including this compound. The results indicated significant free radical scavenging activity, suggesting potential applications in dietary supplements or pharmaceuticals aimed at reducing oxidative stress .

Case Study 2: Neuroprotective Effects
Research conducted at a leading university investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings demonstrated that treatment with this compound resulted in reduced cell death and improved cell viability, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(4,4-dimethylcyclohexyl)propanal involves its reactivity as an aldehyde. The formyl group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. This reactivity is crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences between 2-(4,4-dimethylcyclohexyl)propanal and structurally related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Properties Reference
This compound C₁₁H₂₀O (inferred) 4,4-dimethylcyclohexyl + propanal Potential fragrance ingredient -
2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal C₁₄H₁₇O 3-methylbutenyl-phenyl + propanal Aromatic ingredient in perfumery
4,4-Dimethylcyclohexyl methylphosphonofluoridate C₉H₁₈FO₂P 4,4-dimethylcyclohexyl + phosphonofluoridate Regulated chemical (Schedule 1A01)
4,4'-(Propane-2,2-diyl)dicyclohexanol C₁₅H₂₈O₂ Dicyclohexanol linked via propane diyl Industrial intermediate
Key Observations:

Functional Group Diversity: The target compound’s aldehyde group contrasts with the phosphonofluoridate in 4,4-dimethylcyclohexyl methylphosphonofluoridate, which is associated with high toxicity and regulatory restrictions . The hydroxyl groups in 4,4'-(propane-2,2-diyl)dicyclohexanol make it a diol, suitable for polymer or surfactant synthesis, unlike the aldehyde’s reactivity .

Substituent Effects: The 4,4-dimethylcyclohexyl group in the target compound likely increases steric bulk compared to the 3,5-dimethylcyclohexyl substituents in analogs like 3,5-dimethylcyclohexyl S-2-diisopropylaminoethyl isopropylphosphonothiolate . This could reduce nucleophilic attack rates at the aldehyde. The phenyl-propanal derivative () exhibits conjugated aromaticity, enhancing stability and fragrance longevity compared to the aliphatic cyclohexyl analog .

Molecular Weight and Polarity :

  • The target compound (C₁₁H₂₀O, ~168 g/mol) is lighter than the phenyl-propanal analog (C₁₄H₁₇O, ~201 g/mol), suggesting differences in volatility, a critical factor in fragrance applications.

Physicochemical Properties (Inferred)

While direct data is absent, comparisons suggest:

  • Solubility: The 4,4-dimethylcyclohexyl group may reduce water solubility compared to hydroxylated analogs (e.g., ), favoring organic solvents like ethanol or DCM.
  • Reactivity: The aldehyde’s electrophilic carbon is more reactive than the ester or phosphonofluoridate groups in analogs, enabling Schiff base or Grignard reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4,4-dimethylcyclohexyl)propanal, and what key intermediates are involved?

  • Methodological Answer : A common precursor for cyclohexyl derivatives is 4,4-dimethylcyclohexanecarboxylic acid, which can undergo halo decarboxylation to yield 4,4-dimethylcyclohexyl bromide . This intermediate can be further functionalized via Grignard reactions or nucleophilic substitution to introduce the propanal moiety. Challenges include low Grignard reagent yields in ether solvents; diglyme at elevated temperatures (e.g., 60°C) improves reaction efficiency .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for resolving cyclohexyl ring conformers and aldehyde proton shifts. Computational tools like density functional theory (DFT) can predict stable chair or boat conformations of the cyclohexyl group . Additionally, high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy verify molecular weight and carbonyl stretching frequencies (~1720 cm⁻¹).

Q. What analytical methods are recommended for detecting impurities in synthesized this compound?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with flame ionization detection (FID) is effective for identifying low-volatility byproducts. Reverse-phase HPLC with UV detection (λ = 210–280 nm) can separate polar impurities, such as unreacted intermediates or oxidation products (e.g., carboxylic acids) .

Advanced Research Questions

Q. How do steric effects of the 4,4-dimethylcyclohexyl group influence the reactivity of the propanal moiety in nucleophilic additions?

  • Methodological Answer : The bulky cyclohexyl group imposes significant steric hindrance, slowing down nucleophilic attack at the aldehyde carbonyl. Kinetic studies using stopped-flow techniques under varying temperatures (e.g., 25–50°C) can quantify activation energies. Computational modeling (e.g., molecular dynamics simulations) may reveal preferred reaction pathways .

Q. What strategies mitigate oxidative degradation of this compound during storage or reaction conditions?

  • Methodological Answer : Stabilization requires inert atmospheres (N₂/Ar) and antioxidants like BHT (butylated hydroxytoluene) at 0.1–1.0 wt%. Accelerated aging studies under controlled humidity (e.g., 40–80% RH) and thermal stress (40–60°C) can identify degradation products, such as 4,4-dimethylcyclohexane carboxylic acid or peroxides .

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

  • Methodological Answer : Asymmetric organocatalysis (e.g., proline-derived catalysts) or transition-metal complexes (e.g., Ru-BINAP) can induce chirality at the propanal α-carbon. Chiral HPLC (e.g., Chiralpak IA/IB columns) or circular dichroism (CD) spectroscopy validates enantiomeric excess (ee ≥ 95%) .

Q. What computational models predict the environmental fate or toxicity of this compound?

  • Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models using EPA EPI Suite™ estimate biodegradation (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for aquatic organisms). Molecular docking studies assess interactions with biological targets (e.g., cytochrome P450 enzymes) .

Contradictions and Data Gaps

  • Stereochemical Stability : highlights low Grignard yields in ethers, but diglyme optimization is not universally applicable to all cyclohexyl derivatives. Further studies are needed to reconcile solvent effects across substrates.
  • Degradation Pathways : While suggests oxidation to carboxylic acids, implies isomerization under acidic conditions. Systematic pH-dependent studies are required to resolve these pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.